An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-2-(1H-pyrrol-1-yl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-2-(1H-pyrrol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel organic compound 5-methyl-2-(1H-pyrrol-1-yl)phenol. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted values derived from computational models and data from structurally analogous compounds. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters, offering a foundational framework for empirical validation.
Introduction
5-methyl-2-(1H-pyrrol-1-yl)phenol is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring a phenol ring linked to a pyrrole moiety with a methyl substituent, suggests potential for diverse biological activities and unique material properties. Understanding its physicochemical characteristics is a critical first step in the exploration of its potential applications, guiding aspects from synthetic route optimization to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling in drug discovery.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-methyl-2-(1H-pyrrol-1-yl)phenol. These values have been estimated using established computational models and by referencing data for structurally related compounds such as 2-(1H-pyrrol-1-yl)phenol and other substituted phenols.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₁NO | - |
| Molecular Weight | 173.21 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | Not available | Likely a solid at room temperature. |
| Boiling Point (°C) | ~300-320 (Predicted) | Estimation based on similar aromatic structures. For instance, the predicted boiling point for 2-(1-methyl-1H-pyrrol-2-yl)phenol is 296.0±15.0 °C.[1] |
| Water Solubility | Low (Predicted) | The presence of both a hydrophobic pyrrole ring and a hydrophilic phenol group suggests limited solubility. |
| pKa | ~10 (Predicted) | The phenolic hydroxyl group is expected to be weakly acidic, similar to other phenols. The predicted pKa for 2-(1-methyl-1H-pyrrol-2-yl)phenol is 10.37±0.30.[1] |
| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.5 (Predicted) | Indicates a moderate level of lipophilicity, suggesting potential for membrane permeability. |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties requires empirical testing. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid.
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Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar digital device).
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Procedure:
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A small, finely powdered sample of the compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady rate (initially rapid, then slowed to 1-2 °C per minute near the expected melting point).
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The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
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Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
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Apparatus: Distillation apparatus, including a round-bottom flask, condenser, thermometer, and heating mantle.[2]
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Procedure (Simple Distillation): [2]
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The liquid sample is placed in the round-bottom flask with a few boiling chips.
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The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[2]
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The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then enters the condenser.[2]
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The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.[2]
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Determination of Aqueous Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
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Apparatus: Shake-flask method equipment (flasks, constant temperature shaker), analytical balance, and a method for quantifying the solute (e.g., UV-Vis spectrophotometry or HPLC).
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Procedure (Shake-Flask Method):
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An excess amount of the solid compound is added to a known volume of water in a flask.
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The flask is sealed and agitated in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).
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The solution is filtered to remove undissolved solid.
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The concentration of the compound in the filtrate is determined using a suitable analytical technique. This concentration represents the aqueous solubility.
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Determination of pKa
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.
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Apparatus: Potentiometric titrator with a pH electrode, burette, and beaker.
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Procedure (Potentiometric Titration):
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A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
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A standardized solution of a strong base (e.g., NaOH) is slowly added to the solution of the compound from a burette.
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The pH of the solution is measured after each addition of the titrant.
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A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve).
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Determination of LogP
The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound.
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Apparatus: Shake-flask method equipment (separatory funnel or vials), octanol, water, and an analytical method to determine the concentration of the compound in each phase (e.g., UV-Vis or HPLC).
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Procedure (Shake-Flask Method):
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A known amount of the compound is dissolved in a pre-saturated mixture of octanol and water.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
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The concentration of the compound in both the octanol and water phases is measured.
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The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.
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Visualizations
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound.
Caption: Workflow for Physicochemical Profiling.
Conceptual Diagram of Structure-Activity Relationship (SAR)
This diagram illustrates the iterative process of modifying a chemical structure to optimize its biological activity, a core concept in drug development.
Caption: Structure-Activity Relationship Cycle.
Conclusion
While experimental data for 5-methyl-2-(1H-pyrrol-1-yl)phenol is not yet publicly available, the predicted physicochemical properties presented in this guide provide a valuable starting point for researchers. The outlined experimental protocols offer a clear path for the empirical determination of these crucial parameters. A thorough understanding of these properties will be instrumental in advancing the study of this compound and unlocking its potential in various scientific and industrial applications.
